molecular formula C19H20N6 B7880130 4-phenyl-13-pyrrolidin-1-yl-4,5,7,12,14-pentazatricyclo[8.4.0.02,6]tetradeca-1(14),2,6,10,12-pentaene

4-phenyl-13-pyrrolidin-1-yl-4,5,7,12,14-pentazatricyclo[8.4.0.02,6]tetradeca-1(14),2,6,10,12-pentaene

Cat. No.: B7880130
M. Wt: 332.4 g/mol
InChI Key: QCTSGQZDZWKWKC-UHFFFAOYSA-N
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Description

The compound with the identifier “4-phenyl-13-pyrrolidin-1-yl-4,5,7,12,14-pentazatricyclo[8.4.0.02,6]tetradeca-1(14),2,6,10,12-pentaene” is known as 5-(4-fluorophenyl)-4-methylisothiazol-3(2H)-one 1,1-dioxide. This compound is a member of the isothiazolone family, which is known for its antimicrobial properties. It is characterized by the presence of a fluorophenyl group and a methyl group attached to the isothiazolone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-fluorophenyl)-4-methylisothiazol-3(2H)-one 1,1-dioxide typically involves the reaction of 4-fluoroaniline with chloroacetyl chloride to form 4-fluoro-N-(chloroacetyl)aniline. This intermediate is then cyclized with sulfur and sodium hydroxide to yield the desired isothiazolone compound. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-fluorophenyl)-4-methylisothiazol-3(2H)-one 1,1-dioxide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thioether.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thioethers.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(4-fluorophenyl)-4-methylisothiazol-3(2H)-one 1,1-dioxide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its antimicrobial properties and potential use in developing new antibiotics.

    Medicine: Investigated for its potential therapeutic effects in treating bacterial infections.

    Industry: Used as a preservative in various industrial products due to its antimicrobial properties.

Mechanism of Action

The antimicrobial activity of 5-(4-fluorophenyl)-4-methylisothiazol-3(2H)-one 1,1-dioxide is primarily due to its ability to inhibit the growth of bacteria by interfering with their cell wall synthesis. The compound targets key enzymes involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. This disruption leads to cell lysis and death of the bacteria.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-methyl-4-isothiazolin-3-one: Another member of the isothiazolone family with similar antimicrobial properties.

    2-methyl-4-isothiazolin-3-one: Known for its use as a preservative in personal care products.

Uniqueness

5-(4-fluorophenyl)-4-methylisothiazol-3(2H)-one 1,1-dioxide is unique due to the presence of the fluorophenyl group, which enhances its antimicrobial activity and stability compared to other isothiazolones. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-phenyl-13-pyrrolidin-1-yl-4,5,7,12,14-pentazatricyclo[8.4.0.02,6]tetradeca-1(14),2,6,10,12-pentaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6/c1-2-6-15(7-3-1)25-13-16-17-14(8-9-20-18(16)23-25)12-21-19(22-17)24-10-4-5-11-24/h1-3,6-7,12-13H,4-5,8-11H2,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCTSGQZDZWKWKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=C3CCN=C4C(=CN(N4)C5=CC=CC=C5)C3=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)C2=NC=C3CCN=C4C(=CN(N4)C5=CC=CC=C5)C3=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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